4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antiviral Properties
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, related to the compound of interest, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds, particularly one identified as 5e, showed potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans, with remarkable biofilm inhibition activities and excellent inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020). Additionally, urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Anticancer Properties
Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the potential for developing more potent antimicrobials based on these scaffolds (Patil et al., 2021). Carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have been designed, synthesized, and showed significant antiproliferative activity, particularly against the HeLa cell line, indicating their potential as anticancer agents (Kumar et al., 2016).
Drug Development Potential
GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among them, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity, indicating its potential as a lead compound for developing new antituberculosis drugs (Jeankumar et al., 2013).
Cannabinoid Receptor Antagonists
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been extensively studied, providing insights into the development of cannabinoid receptor antagonists for therapeutic applications (Shim et al., 2002).
Properties
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-20-16(11-15(19-20)13-4-5-13)21-6-8-22(9-7-21)17(23)18-12-14-3-2-10-24-14/h2-3,10-11,13H,4-9,12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUTPJDDDNDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.